REACTION_CXSMILES
|
[CH3:1][CH:2]([CH2:6][SH:7])[C:3]([OH:5])=[O:4].[OH-].[Na+].[CH2:10](Br)[CH:11]=[CH2:12]>O.C(O)C>[CH2:12]([S:7][CH2:6][CH:2]([CH3:1])[C:3]([OH:5])=[O:4])[CH:11]=[CH2:10] |f:1.2|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CC(C(=O)O)CS
|
Name
|
|
Quantity
|
3.33 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.98 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Ice bath was removed after 45 minutes and after 14 hours at room temperature
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
volatiles were removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
The residue was cooled in ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at room temperature for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
to leave a clear liquid
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)SCC(C(=O)O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |